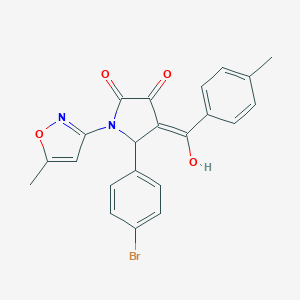

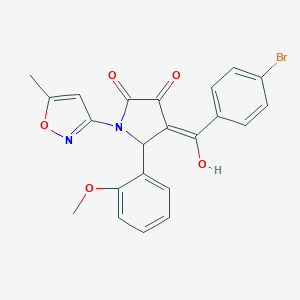

![molecular formula C21H20INO4 B265536 (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione](/img/structure/B265536.png)

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione, also known as HPPH, is a synthetic compound used in scientific research. HPPH belongs to the family of pyrrolidine-2,3-dione derivatives and has shown potential in various biomedical applications.

Mecanismo De Acción

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione works by selectively accumulating in cancer cells and becoming activated by light to produce ROS that damage the cancer cells. The selectivity of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione for cancer cells is due to the increased expression of certain receptors on the surface of cancer cells compared to normal cells. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.

Biochemical and Physiological Effects:

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has been shown to have minimal toxicity in normal cells and tissues. In cancer cells, (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has been shown to induce cell death and inhibit tumor growth. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has also been shown to have anti-inflammatory effects and to decrease the expression of certain proteins that promote cancer cell survival and growth.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione in lab experiments is its selectivity for cancer cells, which allows for targeted treatment and imaging. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione also has minimal toxicity in normal cells, which makes it a safer alternative to traditional cancer treatments. One limitation of using (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is its dependence on light for activation, which may limit its use in certain areas of the body that are not accessible to light.

Direcciones Futuras

There are several future directions for the use of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione in scientific research. One direction is the development of new imaging techniques that can detect cancer cells with greater sensitivity and specificity. Another direction is the combination of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione with other cancer treatments, such as chemotherapy and radiation therapy, to enhance their effectiveness. Additionally, the use of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione in combination with immunotherapy, which harnesses the body's immune system to fight cancer, is an area of active research. Finally, the development of new derivatives of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione with improved selectivity and activation properties is an area of ongoing research.

Conclusion:

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a synthetic compound with potential applications in cancer treatment and imaging. Its selectivity for cancer cells and minimal toxicity in normal cells make it a promising alternative to traditional cancer treatments. Ongoing research is focused on improving the effectiveness and selectivity of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione and developing new applications for its use in scientific research.

Métodos De Síntesis

The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione involves the reaction of 4-iodobenzaldehyde with 3-methoxypropylamine to form 4-iodobenzyl-3-methoxypropylamine, which is then reacted with ethyl acetoacetate to obtain the final product, (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione. The synthesis of (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione is a multi-step process that requires expertise in organic chemistry and careful handling of chemicals.

Aplicaciones Científicas De Investigación

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has been extensively studied for its potential use in cancer treatment. It has been shown to have photodynamic therapy (PDT) properties, which means it can be activated by light to produce reactive oxygen species (ROS) that can kill cancer cells. (4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione has also been studied for its use in imaging techniques, such as fluorescence imaging and positron emission tomography (PET), to detect cancer cells.

Propiedades

Nombre del producto |

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

|---|---|

Fórmula molecular |

C21H20INO4 |

Peso molecular |

477.3 g/mol |

Nombre IUPAC |

(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-iodophenyl)-1-(3-methoxypropyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C21H20INO4/c1-27-13-5-12-23-18(14-8-10-16(22)11-9-14)17(20(25)21(23)26)19(24)15-6-3-2-4-7-15/h2-4,6-11,18,24H,5,12-13H2,1H3/b19-17+ |

Clave InChI |

ZFSDYZAWQWWIBB-HTXNQAPBSA-N |

SMILES isomérico |

COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)I |

SMILES |

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)I |

SMILES canónico |

COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)I |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

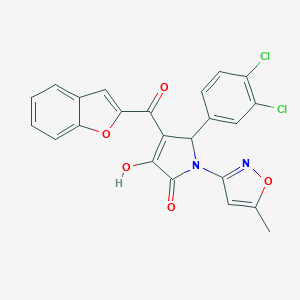

![4-[4-(allyloxy)benzoyl]-5-(3-bromophenyl)-3-hydroxy-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265466.png)

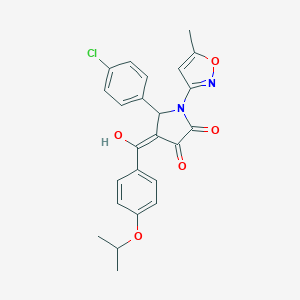

![methyl 4-[(3E)-3-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B265477.png)

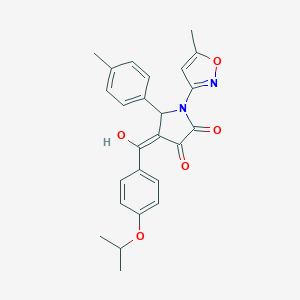

![3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265484.png)

![3-hydroxy-4-(4-isopropoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265485.png)

![4-[4-(allyloxy)benzoyl]-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265486.png)

![(E)-1-benzofuran-2-yl{1-[3-(diethylammonio)propyl]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B265490.png)